![molecular formula C22H26N4O4S B2930798 3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide CAS No. 391887-70-0](/img/structure/B2930798.png)
3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of 1,2,4-triazole . It’s a research chemical and not intended for human or veterinary use. The molecular formula is C22H26N4O4S and the molecular weight is 442.53.
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives has been reported . These derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, a benzamide group, and three ethoxy groups attached to the benzene ring.Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 536.5±50.0 °C at 760 mmHg, and a flash point of 278.3±30.1 °C . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 9 freely rotating bonds .科学的研究の応用
Synthesis and Antimicrobial Activities
This compound is part of a broader class of 1,2,4-triazole derivatives synthesized for their antimicrobial properties. These compounds have been created through the condensation of N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides with various substituted aromatic aldehydes. The synthesized compounds demonstrated biological activity, with some showing significant antibacterial and antifungal effects. The research underscores the potential of these compounds in developing new antimicrobial agents, highlighting their relevance in addressing drug-resistant microbial strains (Mange et al., 2013).
Structural Characterization and Solvate Formation
The structural characterization of closely related N-{[4-(3-aryl-4-sydnonylideneamino)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}benzamides has provided insights into their crystallization as ethanol monosolvates. This study detailed how the independent components in these compounds are interconnected through hydrogen bonds, forming centrosymmetric four-molecule aggregates. This structural analysis is crucial for understanding the molecular interactions and stability of these compounds, informing their potential applications in pharmaceutical formulations (Chinthal et al., 2020).
Novel Synthesis Routes and Antiviral Activities
Exploring new synthesis routes, a study described the creation of novel benzamide-based 5-aminopyrazoles and their derivatives, showcasing remarkable anti-avian influenza virus activity. These compounds were synthesized through reactions involving benzoyl isothiocyanate, highlighting a novel approach to developing antiviral agents. Some of the synthesized compounds exhibited significant in vitro activities against the H5N1 strain, indicating their potential in antiviral therapy (Hebishy et al., 2020).
Catalyst- and Solvent-Free Synthesis
Another study introduced a catalyst- and solvent-free method for synthesizing 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide via microwave-assisted Fries rearrangement. This research contributes to the field of green chemistry by providing a more sustainable and efficient approach to synthesizing heterocyclic amides, which are valuable in pharmaceutical research and development (Moreno-Fuquen et al., 2019).
作用機序
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising anticancer activity . They are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It is suggested that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It is known that aromatase inhibitors, like some 1,2,4-triazole derivatives, can inhibit the conversion of androgens to estrogens, thereby disrupting the estrogen signaling pathway .
Pharmacokinetics
The presence of the triazole ring and the ability to form hydrogen bonds can potentially improve the pharmacokinetic properties of such compounds .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines .
特性
IUPAC Name |
3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-4-28-17-12-15(13-18(29-5-2)20(17)30-6-3)21(27)23-14-19-24-25-22(31)26(19)16-10-8-7-9-11-16/h7-13H,4-6,14H2,1-3H3,(H,23,27)(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTBOIYRIJYYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methylphenyl)-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}ethene-1-sulfonamide](/img/structure/B2930715.png)
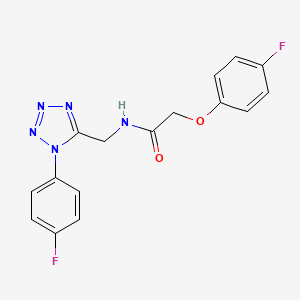
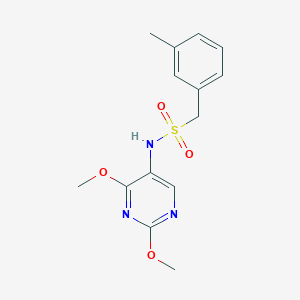
![1-(Iodomethyl)-2-oxatricyclo[3.3.1.13,7]decane](/img/structure/B2930719.png)
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2930722.png)
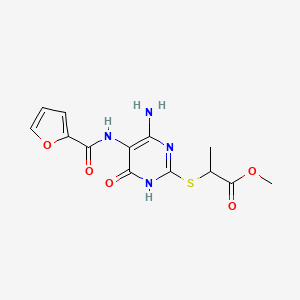
![5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2930727.png)
![ethyl 4-(2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2930728.png)

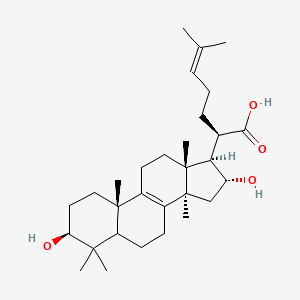
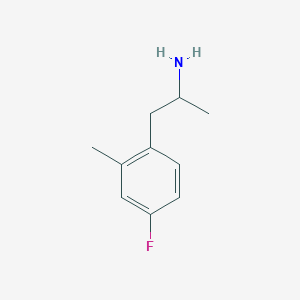

![[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B2930735.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2930737.png)